molecular formula C10H8BrNO B1381638 (3-Bromoquinolin-5-yl)methanol CAS No. 1894918-76-3

(3-Bromoquinolin-5-yl)methanol

Cat. No.: B1381638
CAS No.: 1894918-76-3
M. Wt: 238.08 g/mol
InChI Key: ZOXBMUDZVZEARG-UHFFFAOYSA-N
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Description

“(3-Bromoquinolin-5-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is also known as QB-761. It is a building block used in various fields of research and industry .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: OCC1=C2C=C(Br)C=NC2=CC=C1 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . . It should be stored at 0-8 °C .

Scientific Research Applications

Synthesis and Catalytic Applications

(3-Bromoquinolin-5-yl)methanol and its derivatives are primarily used in the synthesis of complex organic molecules. For instance, derivatives like 6-Bromoquinolin-4-ol are synthesized via Chan–Lam coupling and utilized for their antibacterial activities against drug-resistant strains such as ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (Arshad et al., 2022). Similarly, novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives synthesized from propargyl alcohol have demonstrated potent cytotoxicity against various human cancer cell lines (Rao et al., 2014).

Analytical and Structural Studies

The compound and its related derivatives also serve in analytical and structural studies. Methanol, a common solvent in such studies, has been found to significantly impact lipid dynamics, influencing membrane protein functions (Nguyen et al., 2019). In crystallography, variants like methylnaltrexone bromide methanol monosolvate have been analyzed to deduce the structural properties of complex molecular arrangements (Li et al., 2012).

Properties

IUPAC Name

(3-bromoquinolin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXBMUDZVZEARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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